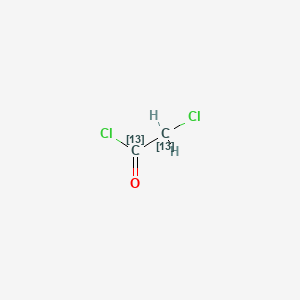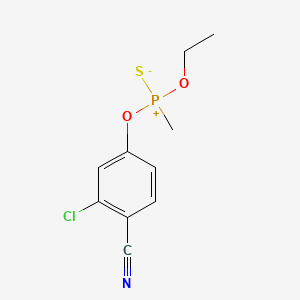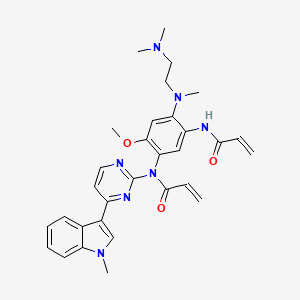
2-METHYLBUTYRYL-D9 CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyryl-d9 Chloride is a deuterium labeled compound of 2-Methylbutyryl Chloride . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
2-Methylbutyryl Chloride has been reported to be synthesized from 2-methylbutyric acid and thionyl chloride . The deuterium labeled version, 2-Methylbutyryl-d9 Chloride, is likely synthesized through a similar process, but with deuterium incorporation.Molecular Structure Analysis
The molecular weight of 2-Methylbutyryl-d9 Chloride is 129.63 . Its molecular formula is C5D9ClO . The SMILES string representation is ClC(C(C([2H])([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylbutyryl Chloride (the non-deuterated compound) are as follows: It has a molecular weight of 120.58 , a density of 0.972 g/mL at 25 °C (lit.) , and a boiling point of 117-121 °C (lit.) . The refractive index is n20/D 1.418 (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Synthesis of Ketones and Alcohols : 2-Methylbutyryl chloride, a related compound to 2-methylbutyryl-D9 chloride, has been used in the synthesis of ketones and alcohols, such as 2-methyl-1-phenyl-1-butanone and 2-methyl-2-hydroxy-1-phenyl-1-butanone (Fan Li-chang, 2008).
Functionalization of Cellulose : Ionic liquids, including chlorides, have been investigated as solvents for the functionalization of cellulose, highlighting a potential area for the application of 2-methylbutyryl-D9 chloride (Heinze, Schwikal, & Barthel, 2005).
Polymer Science
Polymer Synthesis : Compounds related to 2-methylbutyryl-D9 chloride have been used in polymer science, such as in the synthesis of heterocyclic polyacrylamides and in the functionalization of polymers with plasticizers (Al-Tamimi, Al-lami, & Haasan, 2015).
Biomimetic Synthesis of Hybrid Nanoparticles : Cationic polyacrylamide derivatives have been used to mediate the biomimetic synthesis of hybrid copolymer-silica nanoparticles, suggesting a potential application for 2-methylbutyryl-D9 chloride in nanoparticle synthesis (Li, Yang, Gao, Yuan, & Cheng, 2009).
Environmental and Safety Applications
- Safer Solvent Alternatives : Research on methylene chloride as a solvent for chromatography has led to the exploration of safer alternatives, indicating the importance of evaluating the safety and environmental impact of chloride-based solvents like 2-methylbutyryl-D9 chloride (Sharma, Yu, Morose, Nguyen, & Chen, 2021).
Analytical Chemistry
- Sensing Applications : Studies on the use of poly(vinyl chloride)-based membrane sensors for detecting ions demonstrate the broader potential for chloride compounds in analytical sensing applications, which might include derivatives of 2-methylbutyryl-D9 chloride (Ganjali et al., 2004).
Safety And Hazards
2-Methylbutyryl Chloride is classified as a flammable liquid and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Propiedades
Número CAS |
1219795-10-4 |
|---|---|
Nombre del producto |
2-METHYLBUTYRYL-D9 CHLORIDE |
Fórmula molecular |
C5H9ClO |
Peso molecular |
129.631 |
Nombre IUPAC |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Clave InChI |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
SMILES |
CCC(C)C(=O)Cl |
Sinónimos |
2-METHYLBUTYRYL-D9 CHLORIDE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



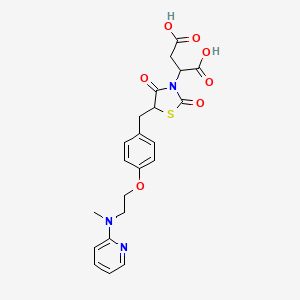
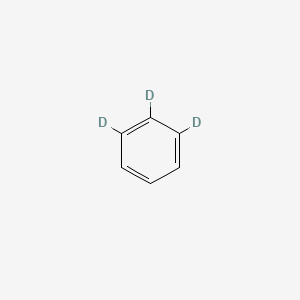
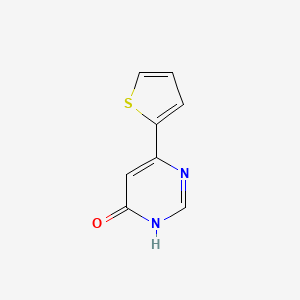
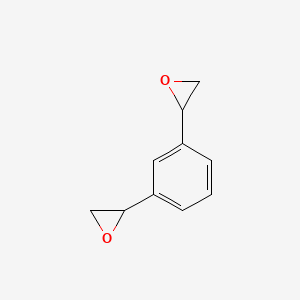
![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)
